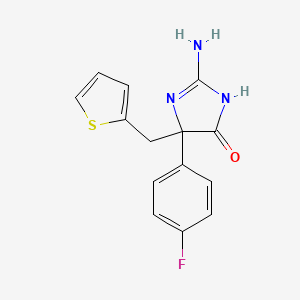

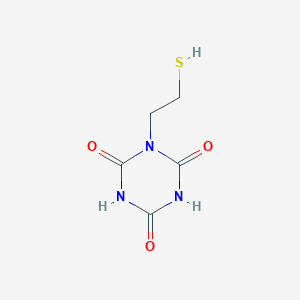

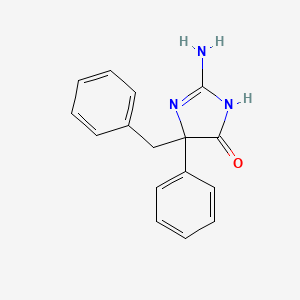

![molecular formula C18H18O4 B3142833 (2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid CAS No. 512809-89-1](/img/structure/B3142833.png)

(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid

Übersicht

Beschreibung

“(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid” is a chemical compound that has been studied for its potential applications . It is a type of compound that is easily metabolized in nature as well as in living systems . This compound has been synthesized from kresoxy-methyl in the presence of acetone and then prepared by slow evaporation method under ambient conditions .

Synthesis Analysis

The compound was synthesized from kresoxy-methyl (3.13 gm, 0.01mol) which was refluxed with 2 gm of K2CO3 in the presence of acetone 10ml and water 10 ml for about 15 hours to get a white-colored product . The newly synthesized compounds were further dissolved in alcohol and by the process of slow evaporation, yellowish-colored crystals were prepared .Molecular Structure Analysis

The compound crystallizes in the triclinic space group P-1 with unit cell parameters, a = 7.889(5)Å, b = 8.561(5)Å, c = 12.581(5) Å, α = 87.975(5)°, β = 82.295(5)°, γ = 65.684(5)° and number of molecules per unit cell (Z)=2 . The structure was solved by direct methods using single-crystal X-ray diffraction technique and refined by full-matrix least-squares procedures to a final R-value of 0.0574 for 2263 observed reflections .Chemical Reactions Analysis

The compound has been studied for its potential as a corrosion inhibitor . It was found to show excellent protection performance and achieve a corrosion inhibition efficiency value of 94% .Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.21 . It was prepared by slow evaporation method under ambient conditions .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid: exhibits fungicidal properties. It belongs to the strobilurin class of agricultural fungicides, which have a novel mode of action. These compounds are highly efficient against various fungal diseases in economically important crops . The structure of this compound has been characterized using single-crystal X-ray diffraction, providing valuable insights into its molecular arrangement.

Microfluidic Applications

Microfluidic devices, such as lab-on-a-chip systems, manipulate small volumes of fluids for diverse applications. While not directly related to the compound, advancements in microfluidics impact various scientific fields, including chemistry, biology, medicine, and environmental science .

Wirkmechanismus

Target of Action

It is known that the compound is related to the strobilurin group of agricultural fungicides , which primarily target the mitochondrial respiratory chain in fungi, inhibiting ATP synthesis .

Mode of Action

Based on its relation to the strobilurin group, it can be inferred that it might inhibit the mitochondrial respiratory chain in fungi, thereby preventing atp synthesis and leading to the death of the fungi .

Biochemical Pathways

As a potential fungicide, it is likely to affect pathways related to energy production in fungi, specifically those involved in atp synthesis .

Pharmacokinetics

It is mentioned that compounds of this type are easily metabolized in nature as well as in living systems .

Result of Action

The compound is reported to possess fungicidal activity . The inhibition of ATP synthesis in fungi leads to their death, thereby controlling the spread of fungal diseases .

Action Environment

The fate of such compounds in soil, plants, and animal systems is considered important, indicating that environmental factors could potentially influence their action .

Eigenschaften

IUPAC Name |

(E)-3-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-5-3-4-6-16(13)22-12-15-11-14(8-10-18(19)20)7-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMRZDQEPYLFFG-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

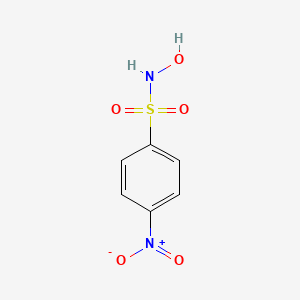

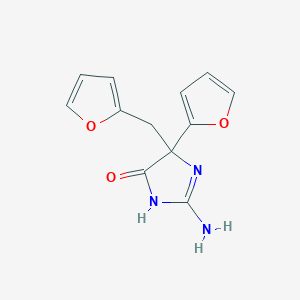

![2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142763.png)

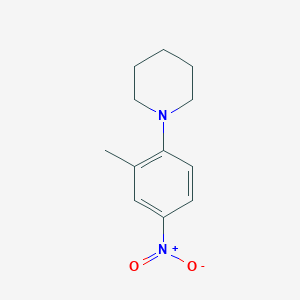

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142771.png)

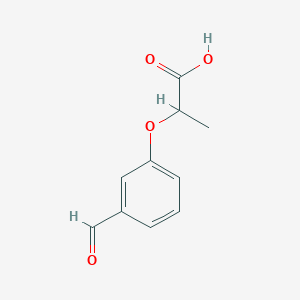

![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)